4-(Pentafluorosulfur)benzyl alcohol
Overview
Description
4-(Pentafluorosulfur)benzyl alcohol is a chemical compound with the molecular formula C7H4F5OS. It is a colorless liquid with a strong odor and is commonly used in medical, environmental, and industrial research. The compound is known for its unique structure, which includes a benzyl alcohol moiety substituted with a pentafluorosulfur group, making it a valuable compound in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentafluorosulfur)benzyl alcohol typically involves the reduction of 4-(pentafluorosulfur)benzaldehyde. One common method includes dissolving the aldehyde in ethanol and adding sodium borohydride as a reducing agent. The reaction is stirred at room temperature for about 30 minutes, followed by the addition of aqueous sodium hydroxide to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar reduction reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluorosulfur)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The pentafluorosulfur group can participate in substitution reactions, leading to the formation of various substituted benzyl alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the aldehyde to the alcohol.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include 4-(pentafluorosulfur)benzaldehyde, 4-(pentafluorosulfur)benzoic acid, and various substituted benzyl alcohols .
Scientific Research Applications
4-(Pentafluorosulfur)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: The compound is used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Pentafluorosulfur)benzyl alcohol involves its interaction with various molecular targets. The pentafluorosulfur group can interact with enzymes and proteins, affecting their function. The alcohol group can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pentafluorosulfur)benzaldehyde
- 4-(Pentafluorosulfur)benzoic acid
- 4-(Pentafluorosulfur)benzylamine
- 4-(Pentafluorosulfur)phenol
Uniqueness
4-(Pentafluorosulfur)benzyl alcohol is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
[4-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEQGUCFBIRBAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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